molecular formula C14H16ClNO B11940737 {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride CAS No. 20438-95-3

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride

Katalognummer: B11940737
CAS-Nummer: 20438-95-3
Molekulargewicht: 249.73 g/mol
InChI-Schlüssel: ZMKVKLAJTFYFNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is a chemical compound with the molecular formula C14H16ClNO It is a derivative of benzene, featuring a benzyl group attached to an amino group that is further substituted with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride typically involves the reaction of benzylamine with formaldehyde and a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling and waste management practices .

Analyse Chemischer Reaktionen

Types of Reactions

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields benzaldehyde derivatives, while reduction of the amino group produces various amines .

Wissenschaftliche Forschungsanwendungen

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is unique due to the presence of both hydroxyl and amino groups attached to the benzyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

20438-95-3

Molekularformel

C14H16ClNO

Molekulargewicht

249.73 g/mol

IUPAC-Name

N,N-dibenzylhydroxylamine;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H

InChI-Schlüssel

ZMKVKLAJTFYFNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.